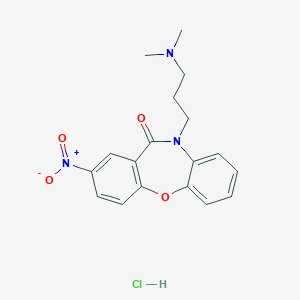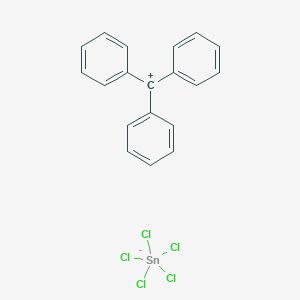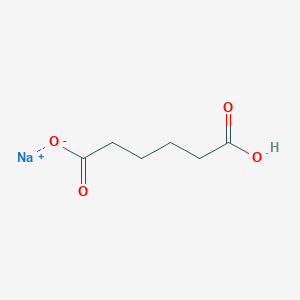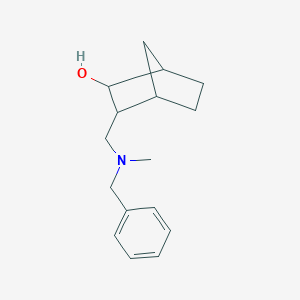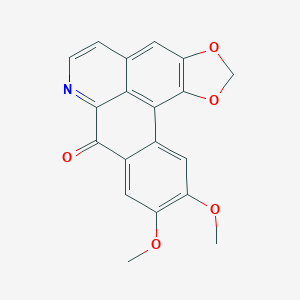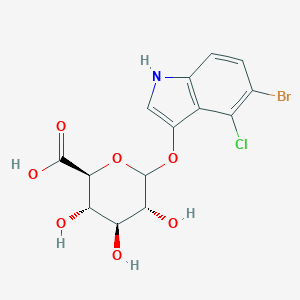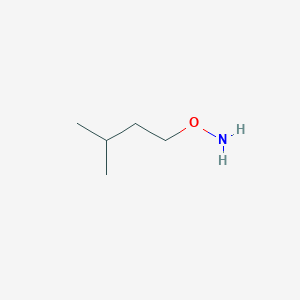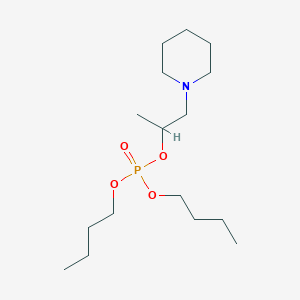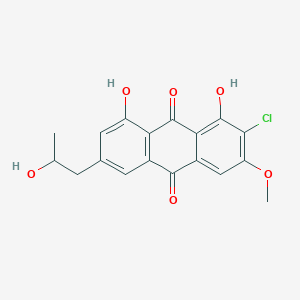
Nalgiolaxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalgiolaxin is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its ability to act as a biofilm disruptor, which makes it a promising candidate for the treatment of various bacterial infections. In
Scientific Research Applications
Chemical Properties and Origin
- Nalgiolaxin is a monochloroderivative of nalgiovensin, isolated from the mycelium of Penicillium nalgioveni cultures. It's characterized by its crystalline structure in yellow needles or plates, with a melting point of 248-248.5°C. It's notable as the first example of a chlorine-containing derivative of anthraquinone from a natural source, representing a rare occurrence of optically active, naturally occurring derivatives of anthraquinone, other than those occurring as glycosides (Hartles, 1951).
Research on Related Compounds
While direct research specifically on Nalgiolaxin is limited, studies on related compounds and similar contexts provide insight into potential applications and effects:
- Nalidixic acid, an antibiotic, has been found to be a specific inhibitor of bacterial DNA synthesis, suggesting a potential avenue for exploring similar properties in Nalgiolaxin (Crumplin & Smith, 1976).
- The exploration of other natural compounds, like conotoxins and parthenolide, for the treatment of various diseases including neurological disorders and cancer, underscores the significance of studying natural compounds like Nalgiolaxin for potential therapeutic applications (Jones et al., 2001), (Duan et al., 2016).
properties
CAS RN |
17508-19-9 |
|---|---|
Product Name |
Nalgiolaxin |
Molecular Formula |
C18H15ClO6 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-chloro-1,8-dihydroxy-6-(2-hydroxypropyl)-3-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H15ClO6/c1-7(20)3-8-4-9-13(11(21)5-8)17(23)14-10(16(9)22)6-12(25-2)15(19)18(14)24/h4-7,20-21,24H,3H2,1-2H3 |
InChI Key |
FKVUTJLGAVQJOM-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)Cl)O)O |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)Cl)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



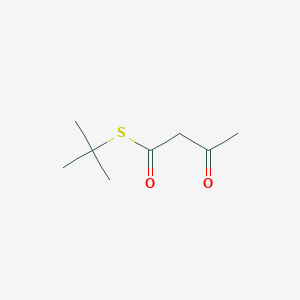
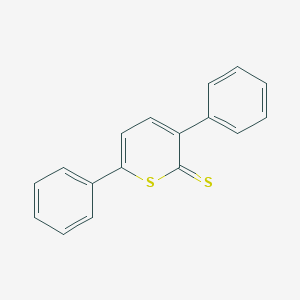
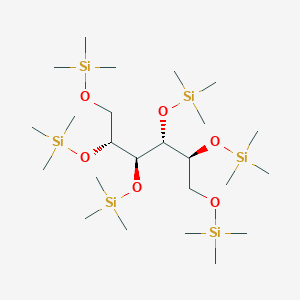
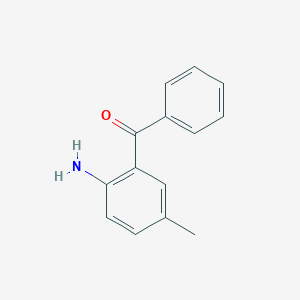
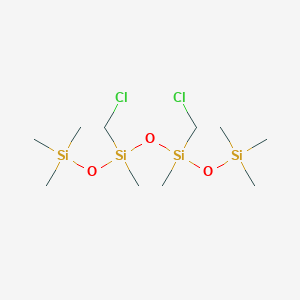
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)
